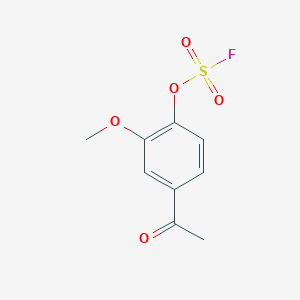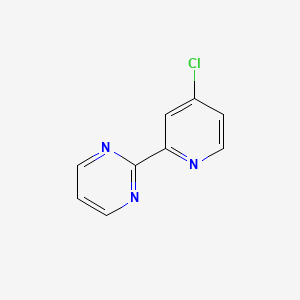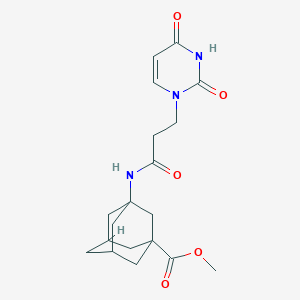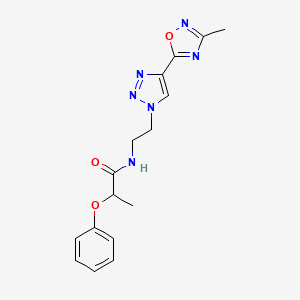
N,N-dimethyl-3-phenyl-5-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N,N-dimethyl-3-phenyl-5-isoxazolecarboxamide” is a chemical compound with the molecular formula C12H12N2O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C12H12N2O2 . The molecular weight of the compound is 216.24 .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 216.24 . The compound’s empirical formula is C12H12N2O2 .Wissenschaftliche Forschungsanwendungen
Polarographic Behavior in Pharmaceutical Research
In pharmaceutical research, N,N-dimethyl-3-phenyl-5-isoxazolecarboxamide and its derivatives have been studied for their polarographic behavior. This involves the analysis of their electrochemical properties, which is crucial in understanding the interaction of these compounds with biological systems. A study by Ravindranath, Ramadas, and Brahmaji Rao (1983) on the polarographic reduction of related compounds in acidic and alkaline solutions provides insights into their electrochemical characteristics, essential for pharmaceutical applications (Ravindranath, Ramadas, & Brahmaji Rao, 1983).
Insecticidal Activity
The compound's derivatives have been explored for their insecticidal activity. Yu et al. (2009) synthesized a collection of derivatives and evaluated them for insecticidal properties. This research highlights the potential of this compound derivatives in agricultural applications, particularly in pest control (Yu et al., 2009).
Catalytic Applications
The use of this compound in catalysis has been investigated. Bumagin et al. (2019) studied its use as a ligand for obtaining bimetallic boron-containing heterogeneous catalysts. This research opens avenues for its application in chemical synthesis, particularly in the development of new methods for the synthesis of heterobiaryls (Bumagin et al., 2019).
Antimicrobial and Antioxidant Properties
Sindhe et al. (2016) explored the antimicrobial and antioxidant properties of carboxamide derivatives synthesized from this compound. This suggests its potential in developing new antimicrobial and antioxidant agents for medical and pharmaceutical applications (Sindhe et al., 2016).
Anticonvulsant Agents
The compound's derivatives have been investigated for their potential as anticonvulsant agents. Lepage et al. (1992) prepared a series of N-aryl isoxazolecarboxamide and N-isoxazolylbenzamide compounds, studying their anticonvulsant action. This underscores the compound's significance in developing new treatments for epilepsy and related disorders (Lepage et al., 1992).
Solar Cell Applications
The role of this compound in improving solar cell performance has been explored. Chu et al. (2011) used its derivatives in the fabrication of bulk heterojunction solar cells, achieving enhanced power conversion efficiency. This application in renewable energy technology highlights the compound's versatility beyond pharmaceutical and chemical applications (Chu et al., 2011).
Safety and Hazards
Zukünftige Richtungen
The future directions for “N,N-dimethyl-3-phenyl-5-isoxazolecarboxamide” could involve the development of eco-friendly synthetic strategies . Given the significance of isoxazole in drug discovery, it is imperative to explore new synthetic techniques that are cost-effective, less toxic, and generate less waste .
Eigenschaften
IUPAC Name |
N,N-dimethyl-3-phenyl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-14(2)12(15)11-8-10(13-16-11)9-6-4-3-5-7-9/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVPUWXQOFSODE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=NO1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]carbonyl}pyridine](/img/structure/B2983180.png)




![ethyl 2-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2983190.png)

![7-(4-chlorophenyl)-1-methyl-3-(2-methylallyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2983192.png)

![2-[(2-Fluorophenyl)methyl]-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![3-chloro-N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]benzamide](/img/structure/B2983197.png)



